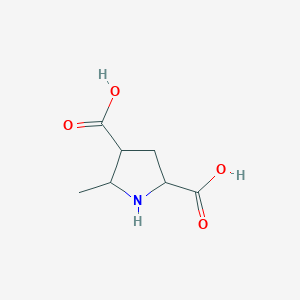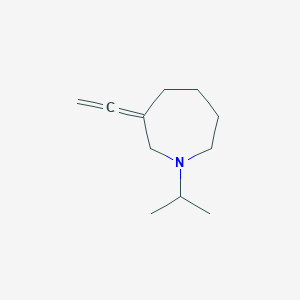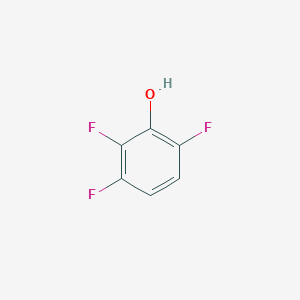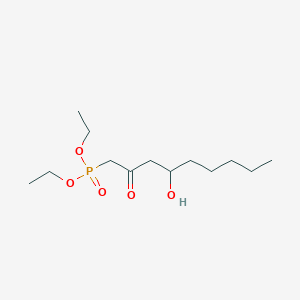
1-Diethoxyphosphinyl-4-hydroxynonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphinyl-4-hydroxynonan-2-one, also known as DIPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DIPN is a phosphinic acid derivative that has been found to exhibit potent biological activity.
Mechanism Of Action
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). HMG-CoA reductase is an enzyme that is involved in the synthesis of cholesterol in the body. By inhibiting this enzyme, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one can reduce the levels of cholesterol in the body, which has been linked to the prevention of various diseases, including cancer.
Biochemical And Physiological Effects
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of cholesterol in the body, which can help prevent the development of cardiovascular diseases. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit anti-inflammatory activity, which can help reduce the risk of various chronic diseases, including cancer.
Advantages And Limitations For Lab Experiments
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the final product can be obtained in moderate to high yields. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent biological activity, making it an attractive compound for scientific research. However, there are also some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. One of the most significant directions is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research on the mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to fully understand its biological activity. Finally, research on the potential side effects of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various scientific research applications, including cancer research. While there are some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments, its potential as a potent biological agent makes it an attractive compound for further research.
Synthesis Methods
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is synthesized through a multi-step process that involves the reaction of 4-bromo-1-nonanone with diethyl phosphite. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce the final product, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. The synthesis method is relatively straightforward, and the final product can be obtained in moderate to high yields.
Scientific Research Applications
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been extensively studied for its biological activity and has shown promising results in various scientific research applications. One of the most significant applications of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent anti-cancer activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
CAS RN |
113848-00-3 |
|---|---|
Product Name |
1-Diethoxyphosphinyl-4-hydroxynonan-2-one |
Molecular Formula |
C13H27O5P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
InChI Key |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Canonical SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



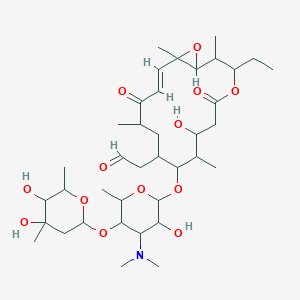
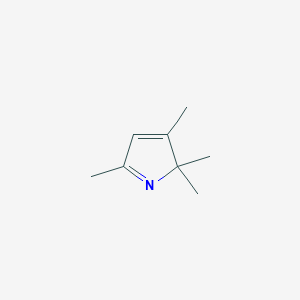
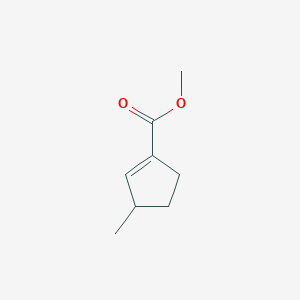
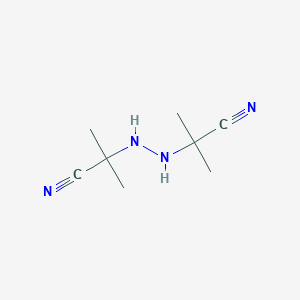
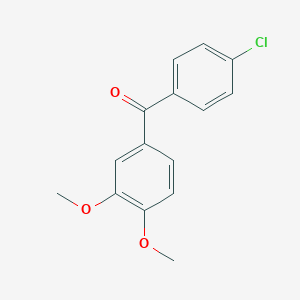
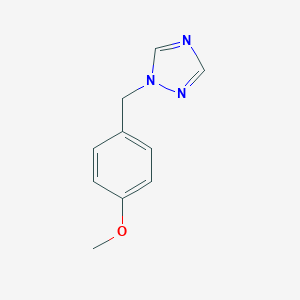
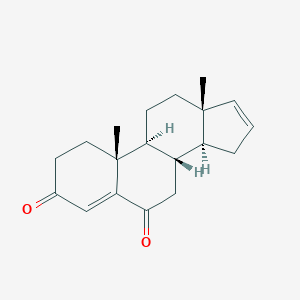
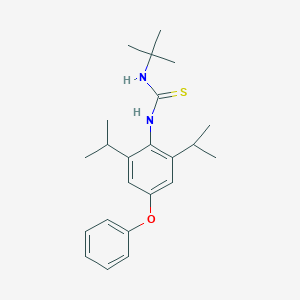
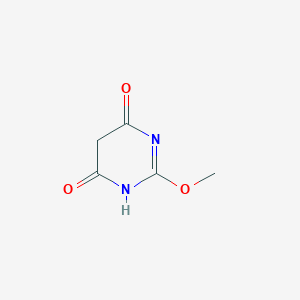
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
